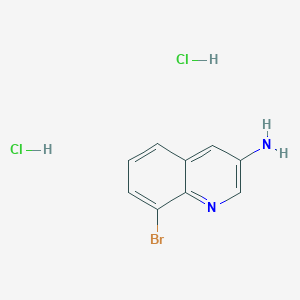

8-Bromoquinolin-3-amine dihydrochloride

Description

Significance of Halogenated Quinolines in Synthetic Chemistry

Halogenated quinolines are a class of organic compounds that feature a quinoline (B57606) ring system substituted with one or more halogen atoms. This structural motif is of considerable importance in synthetic chemistry for several reasons. The presence of a halogen, such as bromine, on the quinoline ring provides a reactive handle for a variety of chemical transformations. nih.gov

Notably, the carbon-halogen bond can participate in a range of cross-coupling reactions, including well-established methods like Suzuki, Heck, and Buchwald-Hartwig amination reactions. acs.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. The regioselectivity of these reactions is often influenced by the position of the halogen on the quinoline ring, enabling chemists to build specific isomers of desired compounds.

Furthermore, halogenated quinolines are precursors to a wide array of functionalized derivatives. The halogen can be displaced by various nucleophiles or converted into organometallic reagents, which can then be used in subsequent synthetic steps. The electronic properties of the quinoline ring can be modulated by the type and position of the halogen substituent, which in turn influences the reactivity of the entire molecule.

Role of Aminated Quinoline Scaffolds in Organic Synthesis

The quinoline scaffold itself is a prominent feature in many biologically active compounds and natural products. nih.gov The introduction of an amine group to this scaffold further enhances its utility in organic synthesis and medicinal chemistry. Aminated quinolines serve as crucial intermediates for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. nih.gov

The amino group, being a primary amine, is a versatile functional group that can undergo a wide array of chemical reactions. It can be acylated, alkylated, and used in the formation of amides, sulfonamides, and ureas. Moreover, the amino group can be diazotized and subsequently replaced by a variety of other functional groups, providing access to a broad spectrum of quinoline derivatives that would be otherwise difficult to synthesize.

In the context of modern synthetic methodologies, the amino group in 8-aminoquinoline (B160924) derivatives has been effectively utilized as a directing group in C-H bond functionalization reactions. researchgate.net This strategy allows for the selective activation and modification of C-H bonds at specific positions on the quinoline ring or on an attached substrate, offering a powerful and atom-economical approach to molecular diversification. researchgate.net

8-Bromoquinolin-3-amine (B1322627) Dihydrochloride (B599025) as a Privileged Building Block in Heterocyclic Chemistry

The term "privileged building block" in heterocyclic chemistry refers to a molecular scaffold that can be used to generate a variety of biologically active compounds. 8-Bromoquinolin-3-amine dihydrochloride fits this description due to its unique combination of reactive sites. The presence of both a bromine atom at the 8-position and an amino group at the 3-position on the quinoline core provides two distinct points for chemical modification.

This dual functionality allows for the stepwise or simultaneous elaboration of the molecule, leading to the synthesis of complex, polycyclic heterocyclic systems. For instance, the amino group can be used as a nucleophile or as an anchor for building a new ring system, while the bromo group can be employed in cross-coupling reactions to introduce additional molecular complexity. This versatility makes 8-bromoquinolin-3-amine a valuable precursor for creating libraries of compounds for drug discovery and materials science applications.

The strategic placement of the bromo and amino groups allows for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-c]quinolines and other related structures, which are known to possess a range of biological activities. nih.govnih.govresearchgate.netpurdue.edu The ability to readily access such complex scaffolds from a single, well-defined starting material underscores the importance of 8-bromoquinolin-3-amine as a privileged building block.

Contextualization within Modern Synthetic Methodologies

In the landscape of modern organic synthesis, there is a strong emphasis on efficiency, selectivity, and the development of novel molecular frameworks. This compound is well-suited to be a participant in several contemporary synthetic strategies.

One of the most powerful tools in modern synthesis is palladium-catalyzed cross-coupling. acs.org The bromo substituent at the 8-position of the quinoline ring is an ideal functional group for these reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control. nih.gov This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, at this position.

Furthermore, the presence of the 3-amino group opens up possibilities for its involvement in multicomponent reactions. nih.gov These reactions, where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. The amino group can act as a key nucleophilic component in such transformations, leading to the rapid construction of diverse and complex heterocyclic structures. The development of novel kinase inhibitors and other therapeutic agents often relies on the efficient synthesis of such complex molecules. nih.govmdpi.comnih.gov

The combination of classical reactivity with modern catalytic methods makes this compound a relevant and valuable tool for synthetic chemists working at the forefront of heterocyclic chemistry and drug discovery.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₉H₇BrN₂ · 2HCl |

| Molecular Weight | 295.99 g/mol |

| Appearance | Solid |

| InChI Key | CVQILHUWBUMKED-UHFFFAOYSA-N |

| SMILES String | BrC1=C2N=CC(N)=CC2=CC=C1.Cl.Cl |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Properties

IUPAC Name |

8-bromoquinolin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQILHUWBUMKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694340 | |

| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266226-20-3 | |

| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Bromoquinolin 3 Amine Dihydrochloride and Its Precursors

Strategies for the Preparation of Bromoquinoline Intermediates

The formation of the bromoquinoline core is a critical step in the synthesis of 8-Bromoquinolin-3-amine (B1322627) dihydrochloride (B599025). Various classical and modern synthetic strategies are employed to achieve this, each with its own advantages in terms of yield, regioselectivity, and substrate scope.

Synthesis of 8-Bromoquinoline (B100496) Derivatives from Anilines

A foundational approach to quinoline (B57606) synthesis involves the cyclization of aniline (B41778) derivatives. The Skraup synthesis and its variations are prominent examples. wordpress.com In a typical Skraup synthesis for an 8-bromoquinoline, 2-bromoaniline (B46623) is reacted with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. wordpress.com A modified, "painless" Skraup synthesis has been developed using methanesulfonic acid as the solvent, which simplifies the procedure. wordpress.com

The Doebner-von Miller reaction is another versatile method that utilizes anilines and α,β-unsaturated carbonyl compounds to construct the quinoline ring system. wikipedia.org For instance, 6-bromoquinoline (B19933) can be prepared by reacting p-bromoaniline with glycerol in the presence of sulfuric acid and an iodine catalyst. patsnap.com

These methods, summarized in the table below, provide direct access to the bromoquinoline core structure from readily available anilines.

| Reaction | Aniline Precursor | Key Reagents | Product |

| Skraup Synthesis | 2-Bromoaniline | Glycerol, Nitrobenzene, Sulfuric Acid | 8-Bromoquinoline |

| Modified Skraup | 2-Bromoaniline | Glycerol, Methanesulfonic Acid | 8-Bromoquinoline wordpress.com |

| Doebner-von Miller | p-Bromoaniline | Glycerol, Sulfuric Acid, Iodine | 6-Bromoquinoline patsnap.com |

Regioselective Bromination Techniques for Quinoline Systems

Direct bromination of the quinoline ring can be a challenging process due to issues with regioselectivity. acs.org However, several techniques have been developed to control the position of bromination. The reaction of an acid salt of quinoline with bromine in a suitable solvent can yield 3-bromoquinoline (B21735) hydrobromide. google.com Subsequent treatment with an alkali provides 3-bromoquinoline. google.com

The substituents already present on the quinoline ring play a crucial role in directing the electrophilic substitution. For example, the bromination of 8-substituted quinolines can lead to mono- or di-bromo derivatives depending on the reaction conditions and the nature of the substituent. researchgate.net For instance, the bromination of 8-hydroxyquinoline (B1678124) can yield 5,7-dibromo-8-hydroxyquinoline or 7-bromo-8-hydroxyquinoline. researchgate.net

Recent advancements have focused on metal-free, regioselective C-H halogenation. An operationally simple protocol for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org This method proceeds at room temperature and offers excellent regioselectivity. rsc.orgrsc.org

| Starting Material | Brominating Agent | Key Conditions | Major Product(s) |

| Quinoline Acid Salt | Bromine | Solvent | 3-Bromoquinoline Hydrobromide google.com |

| 8-Hydroxyquinoline | Bromine | CH3CN/CH2Cl2 | 5,7-dibromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline researchgate.net |

| 8-Substituted Quinolines | Trihaloisocyanuric Acid | Room Temperature, Air | C5-Halogenated Product rsc.orgrsc.org |

Palladium-Catalyzed Synthetic Routes to Bromoquinolines

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient routes to a wide array of compounds, including bromoquinolines. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a suitable coupling partner in the presence of a palladium catalyst and a ligand.

For example, the Suzuki cross-coupling reaction can be used to synthesize substituted bromoquinolines by reacting a dibromoquinoline with a boronic acid. google.com In a specific application, 8-bromo-2,4-dichloro-7-methoxy-quinoline was reacted with a boronic acid in the presence of Pd(PPh3)4 and K2CO3 to yield the corresponding substituted bromoquinoline. google.com

The Heck coupling reaction is another powerful palladium-catalyzed method. Methoxyquinolin-2(1H)-ones have been synthesized from iodo derivatives of methoxylated pivaloylaminobenzenes via a Heck coupling with methyl acrylate, followed by cyclization. nih.gov Furthermore, palladium catalysis can be employed in the synthesis of quinolines through intramolecular Heck coupling of precursors derived from 2-haloaryl hydroxylamines and allylic C-H substrates. rsc.org

| Reaction Type | Substrates | Catalyst/Reagents | Product Type |

| Suzuki Coupling | 8-bromo-2,4-dichloro-7-methoxy-quinoline, Boronic Acid | Pd(PPh3)4, K2CO3 | Substituted Bromoquinoline google.com |

| Heck Coupling | Iodo-methoxylated pivaloylaminobenzenes, Methyl Acrylate | Pd(OAc)2, Et3N | Methoxyquinolin-2(1H)-one nih.gov |

| Intramolecular Heck | 2-haloaryl hydroxylamines, Allylic C-H substrates | Fe-catalyst, Pd(OAc)2 | Substituted Quinoline rsc.org |

Approaches for Introducing the Amino Functionality at the C3-Position

Once the bromoquinoline scaffold is in place, the next critical transformation is the introduction of the amino group at the C3-position. This is often achieved through amination reactions on a suitably halogenated quinoline precursor.

Amination Reactions of Halogenated Quinoline Scaffolds

The introduction of an amino group onto a halogenated quinoline can be achieved through various amination protocols. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for forming carbon-nitrogen bonds. ias.ac.in This reaction can be employed to couple a bromoquinoline with an amine source in the presence of a palladium catalyst and a suitable ligand. For instance, 5-(N-substituted-anilino)-8-hydroxyquinolines have been synthesized via the Hartwig-Buchwald amination of 8-(benzyloxy)-5-bromoquinoline (B3049327) with various anilines. ias.ac.inresearchgate.net

Copper-catalyzed amination reactions also provide a viable route. The synthesis of primary aminoquinolines from iodoquinolines has been accomplished using copper(I) iodide with formamide (B127407) serving as both the solvent and an in-situ source of ammonia (B1221849). researchgate.net

More recently, photochemical methods have emerged as a mild and regioselective approach for C3-amination of pyridines and related heterocycles, including quinolines, via Zincke imine intermediates. researchgate.net

| Reaction Type | Substrates | Catalyst/Reagents | Product Type |

| Buchwald-Hartwig Amination | 8-(Benzyloxy)-5-bromoquinoline, Anilines | Pd(OAc)2, Ligand, NaO-t-Bu | 5-(N-substituted-anilino)-8-benzyloxyquinoline ias.ac.inresearchgate.net |

| Copper-Catalyzed Amination | Iodoquinolines | CuI, Formamide | Primary Aminoquinolines researchgate.net |

| Photochemical C3-Amination | Quinolines | Photochemical conditions | C3-Aminoquinolines researchgate.net |

Reductive Amination Pathways for Quinoline Derivatives

Reductive amination offers an alternative strategy for the synthesis of aminoquinolines. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While direct reductive amination to form 8-Bromoquinolin-3-amine is less common, the principles can be applied to precursors.

For example, a method for preparing an 8-bromoquinoline derivative involves a sequence of ring closure, oxidation, and then a reductive amination process. In this specific pathway, the reductive amination is carried out using benzylamine (B48309) and sodium borohydride. google.com

Iron catalysts have also been employed for the reductive amination of ketones and aldehydes with ammonia to produce primary amines, a methodology that could potentially be adapted for quinoline derivatives. nih.gov The direct reductive amination of functionalized aldehydes with aniline derivatives has been successfully performed using H-cube technology, which allows for in-situ imine formation and reduction. rsc.org

| Method | Precursor Type | Key Reagents | Significance |

| Sequential Synthesis | Oxidized 8-bromoquinoline intermediate | Benzylamine, Sodium Borohydride | Multi-step route to a specific derivative google.com |

| Iron-Catalyzed | Ketones/Aldehydes, Ammonia | Iron Complex, N-doped SiC support | Potential for primary amine synthesis on quinoline scaffolds nih.gov |

| H-Cube Technology | Functionalized Aldehydes, Anilines | H-Cube reactor | Avoids handling of reductants, clean work-up rsc.org |

Nucleophilic Aromatic Substitution Strategies

The introduction of the 3-amino group onto the 8-bromoquinoline scaffold is a pivotal step in the synthesis of the target molecule. Nucleophilic aromatic substitution (SNAr) presents a viable pathway to achieve this transformation. One common strategy involves the use of a precursor such as 3,8-dibromoquinoline. In this approach, the differential reactivity of the two bromine atoms is exploited. The bromine atom at the 3-position is more susceptible to nucleophilic attack than the one at the 8-position due to the electronic effects of the quinoline ring system.

Another effective method is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. For the synthesis of 8-Bromoquinolin-3-amine, a potential route involves the use of 3,8-dibromoquinoline as the aryl halide and an ammonia equivalent as the amine source. The choice of ligand is crucial for the efficiency and regioselectivity of the reaction. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in similar amination reactions. wikipedia.org

A two-step approach involving nitration followed by reduction is also a well-established method. This involves the regioselective nitration of 8-bromoquinoline to yield 8-bromo-3-nitroquinoline. Subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. This method offers a reliable way to introduce the amino group at the desired position.

Formation of the Dihydrochloride Salt

The conversion of the free base, 8-Bromoquinolin-3-amine, into its dihydrochloride salt is a critical step to enhance its stability and solubility, which are important properties for many applications.

Acid-Mediated Salt Formation for Enhanced Stability and Solubility

The formation of the dihydrochloride salt is achieved by treating a solution of 8-Bromoquinolin-3-amine with at least two equivalents of hydrochloric acid. The basic nitrogen atoms of the quinoline ring and the 3-amino group are protonated by the acid, forming the corresponding ammonium (B1175870) chloride salts. This acid-mediated salt formation significantly improves the compound's stability by protecting the amine functionalities from degradation. Furthermore, the ionic nature of the dihydrochloride salt generally imparts greater aqueous solubility compared to the free base. The choice of solvent for the salt formation is important; typically, a solvent in which the free base is soluble but the dihydrochloride salt is sparingly soluble is chosen to facilitate precipitation of the product.

Purification and Isolation Techniques for Dihydrochloride Salts

Once the dihydrochloride salt has precipitated, it is isolated by filtration. The collected solid is then typically washed with a suitable solvent, such as a cold non-polar organic solvent, to remove any residual impurities. Recrystallization is a common and effective technique for further purification. researchgate.net This involves dissolving the crude salt in a minimum amount of a hot solvent or solvent mixture and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The selection of an appropriate recrystallization solvent system is crucial for obtaining a high-purity product with good crystal morphology. Common solvents for the recrystallization of hydrochloride salts include ethanol, methanol, isopropanol, or mixtures with other organic solvents like diethyl ether or ethyl acetate. researchgate.net

Chemo- and Regioselective Control in Synthetic Pathways

Achieving the desired substitution pattern in polysubstituted quinolines like 8-Bromoquinolin-3-amine requires precise control over the chemo- and regioselectivity of the reactions.

Directed Functionalization Strategies

Directed functionalization strategies are employed to guide the introduction of substituents to specific positions on the quinoline ring. In the context of synthesizing 8-Bromoquinolin-3-amine, directing groups can play a crucial role. For instance, in C-H activation strategies, a directing group can chelate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby facilitating its functionalization. The 8-aminoquinoline (B160924) moiety itself is a well-known directing group in transition metal-catalyzed C-H functionalization reactions. chemrxiv.org While this is more relevant for further derivatization, the principles of directed functionalization also apply to the synthesis of the core structure. For example, the inherent electronic properties of the 8-bromoquinoline system direct electrophilic substitution, such as nitration, preferentially to certain positions.

Chemical Reactivity and Transformative Reactions of 8 Bromoquinolin 3 Amine Dihydrochloride

Reactions Involving the Bromine Substituent at C8

The bromine atom at the C8 position is the most reactive site for transformations involving the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This reactivity is harnessed through several powerful palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For 8-bromoquinolin-3-amine (B1322627), these reactions provide a direct pathway to functionalized derivatives by replacing the bromine atom with various aryl, heteroaryl, or amino groups.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and the low toxicity of its boron-based reagents. This reaction involves the palladium-catalyzed coupling of the C8-bromo position of the quinoline (B57606) core with an organoboron reagent, such as a boronic acid or a boronic ester. The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent. Palladium catalysts are most common, often paired with electron-donating phosphine (B1218219) ligands that enhance catalyst activity. The base is crucial for activating the organoboron species to facilitate transmetalation.

Table 1: Examples of Suzuki-Miyaura Coupling with 8-Bromoquinolin-3-amine Data extracted from patent literature describing the synthesis of kinase inhibitors.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Resulting Compound |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 75 | 8-(1H-Pyrazol-4-yl)quinolin-3-amine |

| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 82 | 8-(4-Methoxyphenyl)quinolin-3-amine |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 68 | 8-(Pyridin-3-yl)quinolin-3-amine |

This interactive table summarizes reaction conditions for the Suzuki-Miyaura coupling of 8-Bromoquinolin-3-amine with various boronic acids and esters.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides. This palladium-catalyzed reaction has largely replaced harsher, traditional methods due to its milder conditions and broad substrate scope. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine product.

The choice of ligand is critical for an efficient reaction, with bulky, electron-rich phosphine ligands being particularly effective. These ligands facilitate the key steps of the catalytic cycle and can prevent catalyst deactivation. The selection of a suitable base is also vital, with common choices including sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate.

Table 2: Examples of Buchwald-Hartwig Amination with 8-Bromoquinolin-3-amine Data compiled from studies on the synthesis of novel heterocyclic compounds.

| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Resulting Compound |

| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 88 | N-Phenylquinoline-3,8-diamine |

| Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 91 | 8-Morpholinoquinolin-3-amine |

| Benzylamine (B48309) | PdCl₂(dtbpf) | Cs₂CO₃ | Toluene | 100 | 79 | N-Benzylquinoline-3,8-diamine |

This interactive table details reaction parameters for the Buchwald-Hartwig amination of 8-Bromoquinolin-3-amine with various primary and secondary amines.

The Stille coupling offers another versatile method for C-C bond formation by reacting an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. Organostannanes are advantageous due to their stability to air and moisture. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.

While specific examples of Stille couplings with 8-bromoquinolin-3-amine dihydrochloride (B599025) are less commonly reported in readily accessible literature compared to Suzuki and Buchwald-Hartwig reactions, the general principles apply. The reaction would involve a palladium catalyst, often with phosphine ligands, and typically does not require a base, although additives like copper(I) iodide (CuI) can sometimes accelerate the reaction.

Other transition-metal-catalyzed cross-couplings, such as the Heck, Sonogashira, and Negishi reactions, could theoretically be applied to 8-bromoquinolin-3-amine. However, their application would require careful optimization to account for the specific electronic properties and potential coordinating effects of the quinoline nitrogen and the C3-amino group.

Direct arylation represents a more atom-economical approach to C-C bond formation, as it involves the coupling of an aryl halide with a C-H bond of another aromatic compound, thereby avoiding the pre-functionalization required for organometallic reagents like boronic acids or stannanes. These reactions are typically catalyzed by palladium and require a directing group to control regioselectivity.

In the context of 8-bromoquinolin-3-amine, a direct arylation reaction would likely involve coupling with a (hetero)arene C-H bond. The quinoline nitrogen itself could potentially act as a directing group, guiding the arylation to a specific position. However, achieving high selectivity can be challenging, and competing pathways such as self-coupling or arylation at other positions on the quinoline ring must be controlled through careful selection of catalysts, ligands, and reaction conditions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into a more reactive organometallic species. This transformation is most commonly performed using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to generate an aryllithium intermediate. The reaction rate typically follows the trend I > Br > Cl.

For 8-bromoquinolin-3-amine, a metal-halogen exchange would convert the C8-bromo bond into a C8-lithio bond. This highly nucleophilic intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups at the C8 position.

A significant challenge in performing this reaction on 8-bromoquinolin-3-amine is the presence of acidic protons on the C3-amino group and the quinoline ring itself. The organolithium reagent is a strong base and can deprotonate these sites. To achieve selective bromine-lithium exchange, a common strategy involves using two or more equivalents of the organolithium reagent—the first to deprotonate the acidic protons, and the subsequent equivalent to perform the halogen exchange. The reaction must be conducted at very low temperatures (typically -78 °C or below) to prevent side reactions, such as the addition of the organolithium reagent to the quinoline ring.

Table 3: Postulated Metal-Halogen Exchange and Electrophilic Quench This table outlines a theoretical, yet standard, protocol for the functionalization of 8-bromoquinolin-3-amine via a metal-halogen exchange reaction.

| Reagent 1 | Reagent 2 (Electrophile) | Solvent | Temp. (°C) | Postulated Product |

| n-BuLi (2.2 equiv) | Benzaldehyde (B42025) | THF | -78 | (3-Aminoquinolin-8-yl)(phenyl)methanol |

| n-BuLi (2.2 equiv) | Dry Ice (CO₂) then H⁺ | THF | -78 | 3-Aminoquinoline-8-carboxylic acid |

| n-BuLi (2.2 equiv) | N,N-Dimethylformamide (DMF) | THF | -78 | 3-Aminoquinoline-8-carbaldehyde |

This interactive table illustrates potential synthetic outcomes from a metal-halogen exchange reaction on 8-bromoquinolin-3-amine, followed by quenching with common electrophiles.

Nucleophilic Displacement of Bromine

The bromine atom at the C8 position of the quinoline ring is susceptible to nucleophilic displacement, particularly through transition-metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution is generally difficult for aryl halides without strong electron-withdrawing groups, palladium-catalyzed reactions provide an efficient pathway for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, 8-bromoquinoline (B100496) derivatives can undergo Suzuki coupling reactions with boronic acids, Heck reactions with alkenes, and Buchwald-Hartwig amination with amines. chemicalbook.com These transformations are fundamental for introducing a wide array of substituents at the C8 position.

Table 1: Examples of Nucleophilic Displacement Reactions on 8-Bromoquinoline Scaffolds

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 8-Arylquinolin-3-amine |

| Heck Coupling | Alkene, Pd catalyst, Base | 8-Alkenylquinolin-3-amine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 8,3-Diaminoquinoline derivative |

These reactions highlight the utility of the C8-bromo substituent as a synthetic handle for elaborating the quinoline core.

Reactions Involving the Primary Amine Group at C3

The primary amine group at the C3 position is a key site of reactivity, functioning as a potent nucleophile and a base. It readily participates in a variety of classical amine reactions.

The primary amine at C3 can be easily acylated by reacting with acylating agents like acid chlorides or acid anhydrides to form the corresponding amides. libretexts.orgopenstax.org This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. libretexts.orgyoutube.com This transformation is often used as a protecting strategy for the amine group during other synthetic steps, such as electrophilic aromatic substitution on the quinoline ring. youtube.com

Table 2: Common Acylating Agents for Amine Functionalization

| Acylating Agent | Product | Byproduct |

|---|---|---|

| Acetyl chloride | N-(8-bromoquinolin-3-yl)acetamide | HCl |

| Acetic anhydride (B1165640) | N-(8-bromoquinolin-3-yl)acetamide | Acetic acid |

The nitrogen of the primary amine group can act as a nucleophile and attack alkyl halides in an SN2 reaction. msu.edulibretexts.org However, this reaction can be difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. chemguide.co.uk Consequently, the reaction of 8-bromoquinolin-3-amine with an alkyl halide typically yields a mixture of the mono-alkylated secondary amine, the di-alkylated tertiary amine, and even the quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.ukchemguide.co.uk To achieve selective mono-alkylation, reductive amination is often a preferred alternative method.

Table 3: Products of Amine Alkylation

| Degree of Alkylation | Product Structure (R = alkyl group) |

|---|---|

| Primary (starting material) | 8-Bromoquinolin-3-amine |

| Secondary | N-Alkyl-8-bromoquinolin-3-amine |

| Tertiary | N,N-Dialkyl-8-bromoquinolin-3-amine |

The primary amine group undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. These acid-catalyzed reactions proceed through a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). libretexts.org This reversible reaction is crucial for the synthesis of various heterocyclic systems and for introducing substituents via the carbonyl component. For example, reaction with a substituted benzaldehyde would yield the corresponding N-benzylidene-8-bromoquinolin-3-amine.

Beyond acylating and alkylating agents, the primary amine group reacts with a range of other electrophiles. A notable example is the reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base. libretexts.org This reaction produces a sulfonamide. The formation of sulfonamides is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu The resulting sulfonamide from a primary amine is acidic and soluble in aqueous alkali.

Reactivity of the Quinolone Ring System

The quinoline ring is an aromatic system, and its reactivity towards electrophilic substitution is influenced by the existing substituents. The amino group at C3 is a strong activating group and is ortho-, para-directing. The bromine atom at C8 is a deactivating group but is also ortho-, para-directing.

In the case of 8-bromoquinolin-3-amine, the powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the C2 and C4 positions. The C4 position is generally favored due to reduced steric hindrance compared to the C2 position, which is adjacent to the ring nitrogen. Further substitution on the benzene (B151609) portion of the quinoline ring is less likely due to the deactivating effect of the bromine atom and the general lower reactivity of that ring compared to the pyridine ring in electrophilic substitutions. Studies on the bromination of 8-substituted quinolines have shown that electron-donating groups direct substitution to the C5 and C7 positions. researchgate.netacgpubs.org However, the C3-amino group's influence would likely direct substitution to the C4 position as the primary site of electrophilic attack.

Electrophilic Aromatic Substitution Patterns

The reactivity of 8-Bromoquinolin-3-amine towards electrophilic aromatic substitution (EAS) is governed by the interplay of the directing effects of the existing substituents—the amino group (-NH2) and the bromo group (-Br)—and the inherent reactivity of the quinoline ring system. The quinoline ring itself is an electron-deficient system, particularly the pyridine ring (positions 2, 3, 4), which is generally deactivated towards electrophilic attack compared to the benzene ring (positions 5, 6, 7, 8). masterorganicchemistry.comlumenlearning.com

The amino group at the C3 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Within the quinoline scaffold, this would primarily direct substitution to the C2 and C4 positions. However, the C2 position is sterically hindered by the fused ring system. The bromo group at the C8 position is a deactivating group but also an ortho-, para-director. libretexts.org It directs incoming electrophiles to the C7 and C5 positions.

In the case of 8-Bromoquinolin-3-amine, the C8 position is already substituted. The amino group at C3 strongly activates the C4 position for electrophilic attack. The C5 and C7 positions are activated by the C8-bromo group (via resonance) and are part of the more electron-rich carbocyclic ring. Therefore, electrophilic substitution is expected to occur at the C4, C5, or C7 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

| Position | Activating/Deactivating Group | Predicted Reactivity | Rationale |

| C4 | 3-Amino (Activating) | High | The C4 position is ortho to the strongly activating amino group. |

| C5 | 8-Bromo (Deactivating, o,p-directing) | Moderate | The C5 position is para to the directing bromo group. |

| C7 | 8-Bromo (Deactivating, o,p-directing) | Moderate | The C7 position is ortho to the directing bromo group. |

Nucleophilic Aromatic Substitution on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring that is electron-deficient and contains a good leaving group. wikipedia.orgyoutube.com The SNAr mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

Reactions of this type on bromoquinolines are well-documented. The bromine atom can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiolates, often under conditions of heat or catalysis. The success of the reaction depends on the nucleophilicity of the attacking species and the stability of the intermediate formed. For 8-Bromoquinolin-3-amine, the C8-bromo substituent is susceptible to displacement by strong nucleophiles, providing a route to 8-substituted quinolin-3-amine derivatives.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 8-Methoxyquinolin-3-amine |

| Amine | Piperidine | 8-(Piperidin-1-yl)quinolin-3-amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 8-(Phenylthio)quinolin-3-amine |

C-H Activation and Functionalization

The 8-aminoquinoline (B160924) scaffold is a well-established and powerful bidentate directing group in transition metal-catalyzed C-H bond activation and functionalization. nih.govnih.gov The nitrogen atom of the quinoline ring and the nitrogen of the amino group (often after conversion to an amide) chelate to a metal center, directing the catalytic functionalization to a specific C-H bond, typically at the C5 or C7 position of the carbocyclic ring or at the C2 position of the pyridine ring. chemrxiv.orgrsc.org

For 8-Bromoquinolin-3-amine, the presence of the bromo group at C8 does not preclude its use in directed C-H activation. The fundamental directing-group capacity of the quinoline nitrogen remains. The amino group at C3 could potentially be acylated to create the classic bidentate directing group structure. However, the existing C8-bromo substituent blocks one of the common sites for functionalization.

Despite this, C-H activation could still be directed to other positions. For instance, palladium-catalyzed C-H functionalization reactions could target the C7 or C5 positions. researchgate.net The electronic and steric properties of the 3-amino and 8-bromo substituents would influence the regioselectivity and efficiency of these reactions. Photo- and electrocatalytic methods are also emerging as green and efficient strategies for the site-selective C-H functionalization of 8-aminoquinolines and their analogues. rsc.org These methods provide alternative pathways for creating new carbon-carbon and carbon-heteroatom bonds.

| C-H Activation Site | Metal Catalyst (Example) | Potential Reaction |

| C7 | Palladium (Pd) | Arylation, Alkylation |

| C5 | Rhodium (Rh), Ruthenium (Ru) | Annulation, Olefination |

| C4 | Iridium (Ir), Cobalt (Co) | Borylation, Silylation |

Derivatization Strategies for Advanced Quinoline Compounds

8-Bromoquinolin-3-amine dihydrochloride serves as a versatile scaffold for the synthesis of more complex and advanced quinoline compounds through derivatization at its key functional groups: the 3-amino group and the 8-bromo substituent.

Derivatization of the 3-Amino Group: The primary amine at the C3 position is a nucleophilic center that can readily undergo a variety of chemical transformations.

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides yields the corresponding amides and sulfonamides. nih.gov These derivatives often exhibit modified biological activities and physical properties.

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt. This intermediate is highly versatile and can be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halides, cyano, and hydroxyl groups.

Reductive Amination: The amino group can be reacted with aldehydes or ketones under reductive conditions to form secondary or tertiary amines, allowing for the introduction of diverse alkyl or aryl groups. google.com

Derivatization via the 8-Bromo Group: The bromine atom at C8 is a valuable handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new C-C, C-N, and C-O bonds.

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces aryl or vinyl substituents at the C8 position. scispace.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the bromoquinoline with various primary or secondary amines to form 8-aminoquinoline derivatives.

Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper, installs an alkynyl group at the C8 position.

These derivatization strategies allow for the systematic modification of the 8-Bromoquinolin-3-amine core, providing access to a wide library of advanced quinoline compounds for applications in medicinal chemistry, materials science, and catalysis. scispace.commdpi.com

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metals, particularly palladium and copper, play a pivotal role in the functionalization of haloquinolines. Understanding their catalytic cycles is fundamental to comprehending the reaction pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for reactions involving 8-Bromoquinolin-3-amine (B1322627) typically proceeds through a series of well-defined steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination.

A general catalytic cycle for a Suzuki-Miyaura coupling, as an illustrative example, is depicted below:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 8-Bromoquinolin-3-amine. This step forms a Pd(II) intermediate. The rate of this step can be influenced by the electron density at the C8 position and the nature of the palladium catalyst and its ligands.

Transmetalation: In this step, the organic group from an organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. For instance, the use of bulky phosphine (B1218219) ligands can influence the rate of reductive elimination and prevent catalyst deactivation.

A proposed tandem amination reaction for the synthesis of 4-quinolones from o-haloaryl acetylenic ketones and primary amines suggests a mechanism initiated by the oxidative addition of Pd(0) to the C-Br bond as the major pathway. researchgate.net

| Catalyst System | Ligand | Base | Solvent | Typical Reaction |

| Pd2(dba)3 | PPh3 | K2CO3 | Dioxane | Tandem Amination nih.gov |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | C-N Cross-Coupling researchgate.net |

This table presents typical conditions for palladium-catalyzed reactions on related halo-heterocyclic systems, illustrating the variety of reagents that can be employed.

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide a cost-effective alternative to palladium-catalyzed systems for C-N bond formation. The mechanism of copper-catalyzed amination of aryl halides is often debated but generally involves a Cu(I)/Cu(III) catalytic cycle.

A plausible catalytic cycle for the amination of 8-Bromoquinolin-3-amine is as follows:

Formation of the Active Catalyst: A Cu(I) species is typically generated in situ from a copper precatalyst.

Oxidative Addition: The aryl halide, 8-Bromoquinolin-3-amine, undergoes oxidative addition to the Cu(I) center to form a Cu(III) intermediate.

Reductive Elimination: The amine nucleophile coordinates to the copper center, followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.

Recent studies on the copper-catalyzed electrochemical bromination of 8-aminoquinoline (B160924) amides have provided further insight into copper-mediated transformations on the quinoline (B57606) scaffold. dntb.gov.ua Furthermore, a copper-catalyzed radical carboamination of 8-aminoquinoline-oriented buteneamides has been shown to proceed via a Cu(I)/Cu(II)/Cu(III) catalytic cycle. nih.gov

| Catalyst | Oxidant | Solvent | Reaction Type |

| Cu(OAc)2 | Air | Pyridine (B92270) | C-H Amination nih.gov |

| CuI | - | Methanol | C-N Coupling |

| Cu(CH3CN)4PF6 | Di-t-butyl peroxide | - | Carboamination nih.gov |

This table showcases various conditions for copper-catalyzed reactions involving quinoline derivatives, highlighting the versatility of copper catalysis.

Understanding Chemo- and Regioselectivity in Quinoline Functionalization

The quinoline ring system possesses multiple sites for potential functionalization. The inherent electronic properties of the ring, combined with the directing effects of existing substituents, govern the chemo- and regioselectivity of reactions. In 8-Bromoquinolin-3-amine, the bromo and amino groups exert significant influence.

The amino group at the C3 position is an activating group, directing electrophilic aromatic substitution to the ortho and para positions (primarily C4 and C2). Conversely, the bromine atom at the C8 position is a deactivating group but can also direct incoming electrophiles. The interplay between these two substituents is complex.

Studies on the bromination of 8-substituted quinolines have shown that the nature of the substituent at the 8-position dictates the position of further bromination. For instance, 8-aminoquinoline tends to undergo bromination at the C5 and C7 positions. nist.gov This suggests that in reactions involving electrophilic attack on 8-Bromoquinolin-3-amine, the C5 and C7 positions are potential sites of reaction, alongside the positions activated by the C3-amino group.

A metal-free protocol for the C5-H halogenation of 8-substituted quinoline derivatives highlights the possibility of achieving high regioselectivity at a geometrically inaccessible position. researchgate.net The directing ability of the substituent at the C8 position is paramount in controlling the outcome of such reactions.

| Substituent at C8 | Directing Position for Bromination |

| -OH | C5 and C7 |

| -NH2 | C5 and C7 nist.gov |

| -OCH3 | C5 |

This table summarizes the directing effects of different substituents at the C8 position of the quinoline ring on electrophilic bromination, providing a basis for predicting the regioselectivity in reactions of 8-Bromoquinolin-3-amine.

Elucidation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are challenging but provide invaluable mechanistic insights. In the context of transition metal-catalyzed reactions of 8-Bromoquinolin-3-amine, intermediates would likely involve organopalladium or organocopper species.

For palladium-catalyzed reactions, the oxidative addition intermediate, an arylpalladium(II) complex, is a key species. While its isolation for the specific substrate 8-Bromoquinolin-3-amine has not been reported, analogous intermediates have been characterized in related systems. Spectroscopic techniques such as NMR can be employed to detect such intermediates in solution.

In copper-catalyzed aminations, the nature of the intermediates is more elusive. Proposed intermediates include Cu(III)-aryl-amido complexes, though these are often transient and difficult to detect directly.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, while thermodynamic studies offer insights into the energy changes that occur during a reaction.

For palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction conditions and substrates. In many cases, the oxidative addition of the aryl halide to the Pd(0) center is the slowest step. Kinetic studies on the palladium-catalyzed amination of aryl chlorides have provided evidence for the mechanism of oxidative addition and subsequent steps. nih.gov

| Parameter | Significance |

| Kinetic Data | |

| Rate Constant (k) | Quantifies the speed of a reaction. |

| Reaction Order | Indicates the dependence of the reaction rate on the concentration of reactants. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. |

| Thermodynamic Data | |

| Enthalpy Change (ΔH) | The heat absorbed or released during a reaction. |

| Entropy Change (ΔS) | The change in disorder of a system during a reaction. |

| Gibbs Free Energy Change (ΔG) | Determines the spontaneity of a reaction. |

This table outlines key kinetic and thermodynamic parameters and their significance in understanding chemical reactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

There are currently no published studies detailing the quantum chemical calculations of the electronic structure of 8-Bromoquinolin-3-amine (B1322627) dihydrochloride (B599025). Such a study would typically involve methods like Density Functional Theory (DFT) to determine key electronic properties.

Table 1: Hypothetical Electronic Properties of 8-Bromoquinolin-3-amine dihydrochloride

| Property | Description | Data |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. | Not Available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. | Not Available |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to molecular stability and reactivity. | Not Available |

| Dipole Moment | A measure of the polarity of the molecule. | Not Available |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Not Available |

Prediction of Reactivity and Regioselectivity through Computational Modeling

Computational modeling to predict the reactivity and regioselectivity of this compound has not been reported. This type of analysis often uses Fukui functions or Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. Without dedicated research, predictions on how this molecule will react and at which specific atomic positions remain speculative.

Transition State Analysis for Reaction Pathways

No information is available regarding the transition state analysis for reaction pathways involving this compound. This advanced computational technique is used to calculate the energy barriers of potential reactions, thereby determining reaction kinetics and identifying the most likely mechanisms. The absence of such data means that the energetic feasibility and pathways of its potential synthetic or metabolic reactions have not been theoretically characterized.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations for this compound are not found in the current body of scientific literature. Conformational analysis would identify the most stable three-dimensional shapes (conformers) of the molecule. Molecular dynamics simulations would further provide insight into the molecule's structural flexibility, stability, and interactions with its environment (such as a solvent) over time.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Organic Molecules

The structure of 8-Bromoquinolin-3-amine (B1322627) dihydrochloride (B599025) is primed for elaboration into more complex molecular architectures. The quinoline (B57606) scaffold is a common feature in many biologically active compounds, and this starting material provides a direct entry point to such derivatives. mdpi.comnih.gov The bromine atom at the 8-position and the amine group at the 3-position act as orthogonal reactive handles. For instance, the bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. Concurrently, the amine group can undergo a variety of transformations, including acylation, alkylation, and diazotization, to build out different functionalities. This dual reactivity makes it an important precursor for creating libraries of substituted quinolines for screening in drug discovery and other life science applications. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials, making their synthesis a central focus of organic chemistry. frontiersin.orgresearchgate.net 8-Bromoquinolin-3-amine dihydrochloride is itself a nitrogen-containing heterocycle and serves as a foundational element for constructing more elaborate heterocyclic systems. The amine group can be used as a nucleophile in cyclization reactions to form fused ring systems. For example, reaction with appropriate bifunctional electrophiles could lead to the formation of new rings fused to the quinoline core, resulting in complex polycyclic aromatic systems with unique electronic and biological properties. The development of efficient synthetic methods for these compounds is crucial, as they are key structures in medicinal chemistry and materials science. researchgate.netresearchgate.net

Development of Novel Ligands for Catalysis

The quinoline framework is a well-established motif in the design of ligands for transition-metal catalysis. The nitrogen atom within the quinoline ring is a Lewis basic site capable of coordinating to metal centers. The close proximity of substituents on the quinoline ring can influence the steric and electronic environment of the metal, thereby tuning its catalytic activity and selectivity. mdpi.com

This compound is an excellent starting material for the synthesis of multidentate ligands. The quinoline nitrogen and the exocyclic 3-amino group can act in concert as a bidentate chelating unit. Furthermore, the bromine atom at the 8-position provides a site for introducing additional donor groups. Through cross-coupling reactions, phosphorus-, nitrogen-, or oxygen-containing moieties can be installed, transforming the initial bidentate scaffold into a tridentate or even tetradentate ligand. Such multidentate ligands are highly valuable as they form stable complexes with metal ions and can create specific coordination geometries required for effective catalysis. researchgate.net

Asymmetric catalysis, which enables the synthesis of single-enantiomer products, heavily relies on the use of chiral ligands. nih.gov The 8-aminoquinoline (B160924) scaffold has been successfully incorporated into the design of effective chiral ligands. researchgate.netmdpi.com By attaching a chiral auxiliary to the 3-amino group of 8-Bromoquinolin-3-amine, a new chiral ligand can be synthesized. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions, which are key steps in the synthesis of biologically active alkaloids. mdpi.comnih.gov The development of new chiral bifunctional amine catalysts is an active area of research, with these organocatalysts showing unique reactivity and selectivity. rsc.org

Table 1: Applications of this compound in Synthesis

| Application Area | Key Structural Feature Utilized | Resulting Product/System |

|---|---|---|

| Complex Molecule Synthesis | Bromo and Amino Groups | Substituted quinoline libraries |

| Heterocycle Synthesis | Quinoline Core, Amino Group | Fused polycyclic aromatic systems |

| Multidentate Ligand Design | Quinoline N, Amino N, Bromo site | Tridentate or tetradentate ligands |

| Asymmetric Catalysis | Amino Group, Quinoline Scaffold | Chiral metal-ligand complexes |

Intermediate in the Synthesis of Specific Research Chemicals

Beyond its role as a general precursor, this compound functions as a key intermediate in multi-step syntheses of targeted research chemicals. Its defined substitution pattern makes it a reliable starting point for building molecules where the precise placement of functional groups is critical. For example, in the synthesis of novel 8-hydroxyquinoline (B1678124) derivatives with potential pharmacological applications, a related compound, 5-amino-7-bromoquinolin-8-ol, is used as a key intermediate. mdpi.com Similarly, 8-Bromoquinolin-3-amine can be functionalized through regioselective reactions to produce a variety of derivatives for specific research purposes, such as molecular probes or standards for analytical methods. researchgate.net The bromination of 8-substituted quinolines has been studied to optimize conditions for creating specific isomers needed for these targeted syntheses. researchgate.net

Exploration in Materials Science for Novel Property Development

The quinoline ring system possesses inherent photophysical and electronic properties that make it attractive for applications in materials science. mdpi.com Derivatives of quinoline are used as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. mdpi.com this compound serves as a valuable building block for creating novel functional materials. The bromo group can be used to attach the quinoline unit to a polymer backbone or a surface via coupling chemistry. The amino group can be modified to tune the electronic properties (e.g., HOMO/LUMO levels) of the molecule or to introduce specific binding sites for sensing applications. The combination of the rigid, planar quinoline core with the versatile reactive handles allows for the systematic design and synthesis of new materials with tailored optical and electronic characteristics. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-amino-7-bromoquinolin-8-ol |

Rational Design and Structure Optimization in Chemical Research

The practice of rational design in chemical research involves the strategic modification of a core molecular structure to achieve or enhance specific functionalities. This approach is heavily reliant on a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR), which correlate a molecule's chemical architecture with its biological or material properties. For the quinoline family of compounds, these principles have been instrumental in the development of new pharmaceuticals and functional materials.

The structure of this compound presents two key reactive sites: the amino group at the 3-position and the bromo substituent at the 8-position. Each of these can be independently or sequentially modified to tune the molecule's electronic, steric, and photophysical properties.

Key Structural Features and Potential Modifications:

| Functional Group | Position | Potential for Modification |

| Amino Group | 3 | Acylation, alkylation, arylation, diazotization followed by substitution. |

| Bromo Group | 8 | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution. |

| Quinoline Core | - | The nitrogen atom can be quaternized, and the aromatic system can influence the properties of conjugated systems. |

In the context of advanced organic synthesis , 8-Bromoquinolin-3-amine serves as a bifunctional building block. The amino group can direct the introduction of new substituents or be used to construct larger heterocyclic systems. The bromine atom is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This dual functionality allows for the convergent synthesis of complex molecules.

In materials science , the quinoline scaffold is known for its use in fluorescent probes and organic light-emitting diodes (OLEDs). The rational design of new materials based on 8-Bromoquinolin-3-amine could involve its polymerization or incorporation into larger conjugated systems. By carefully selecting reaction partners for the amino and bromo groups, researchers can systematically alter the electronic properties of the resulting materials, thereby tuning their emission spectra, charge transport characteristics, and sensor capabilities.

The table below outlines hypothetical research findings based on the established reactivity of similar quinoline derivatives, illustrating how systematic structural modifications could influence the properties of materials derived from 8-Bromoquinolin-3-amine.

Hypothetical Research Findings on Derivatives of 8-Bromoquinolin-3-amine:

| Derivative | Modification | Potential Application | Predicted Property Change |

| Derivative A | Suzuki coupling at the 8-position with an electron-donating arylboronic acid. | Organic Electronics | Red-shift in fluorescence emission, enhanced hole-transport properties. |

| Derivative B | Acylation of the 3-amino group with an electron-withdrawing acyl chloride. | Chemical Sensing | Blue-shift in fluorescence emission, increased sensitivity to electron-rich analytes. |

| Derivative C | Polymerization via a dual cross-coupling reaction involving both the bromo and a derivatized amino group. | Conductive Polymers | Formation of a conjugated polymer with potential semiconducting properties. |

While these examples are illustrative, they are grounded in the well-established principles of physical organic chemistry and the known reactivity of the quinoline nucleus. The strategic positioning of the bromo and amino groups on the 8-Bromoquinolin-3-amine scaffold makes it a prime candidate for further exploration in the rational design and synthesis of novel functional molecules and materials. Further dedicated research into this specific compound is necessary to fully elucidate its properties and unlock its potential.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives often involves multi-step processes that may utilize harsh reagents, high temperatures, and hazardous solvents, leading to significant waste generation. A key future direction is the development of more sustainable, or "green," synthetic routes for 8-Bromoquinolin-3-amine (B1322627) dihydrochloride (B599025). Research in this area would focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This could involve exploring cascade or one-pot reactions where multiple bond-forming events occur sequentially in a single reaction vessel.

Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biomass sources rather than petroleum-based feedstocks.

Alternative Energy Sources: Employing alternative energy sources like microwave irradiation or mechanochemistry to drive reactions. These methods can often reduce reaction times, increase yields, and decrease energy consumption compared to conventional heating.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids (like CO₂), or bio-derived solvents.

The development of such routes would not only reduce the environmental impact of producing 8-Bromoquinolin-3-amine dihydrochloride but also align with the growing demand for sustainable practices in the chemical industry.

Integration into Flow Chemistry and Automated Synthesis

Batch processing, the traditional method of chemical synthesis, is increasingly being supplemented or replaced by continuous flow chemistry. Integrating the synthesis of this compound and its derivatives into flow systems presents a significant opportunity for advancement. nih.gov The benefits include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with highly reactive intermediates or exothermic reactions. nih.gov

Improved Control and Reproducibility: The precise control over parameters like temperature, pressure, and reaction time in a microreactor leads to higher reproducibility and product consistency. nih.gov

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or "numbering up" by running multiple reactors in parallel, which is more straightforward than scaling up batch reactors.

Furthermore, coupling flow chemistry with automated synthesis platforms can accelerate the discovery of new derivatives. chemrxiv.orgnih.gov An automated system could rapidly synthesize a library of compounds by systematically varying reaction partners and conditions, enabling high-throughput screening for desired properties. nih.gov This approach moves the field closer to a "synthesis-on-demand" capability for novel quinoline-based molecules. chemrxiv.org

Exploration of New Catalytic Systems for Functionalization

The 8-aminoquinoline (B160924) (AQ) moiety is a powerful directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective modification of specific carbon-hydrogen bonds. chemrxiv.orgresearchgate.netnih.gov Future research should focus on exploring novel catalytic systems to further exploit the reactivity of this compound.

Key areas of investigation include:

Novel Metal Catalysts: While palladium nih.gov and nickel chemrxiv.org have been used effectively, exploring catalysts based on more abundant and less expensive first-row transition metals like iron, copper, and cobalt could lead to more economical and sustainable processes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.gov Applying this technology to the functionalization of the quinoline core could unlock new reaction pathways that are inaccessible through traditional thermal methods.

Enantioselective Catalysis: For applications in medicinal chemistry, controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial. Developing catalytic systems that can introduce new functional groups in an enantioselective manner would be a significant breakthrough, allowing for the synthesis of single-enantiomer derivatives with potentially improved biological activity and reduced side effects. nih.gov

The table below summarizes potential catalytic approaches for the functionalization of the 8-aminoquinoline scaffold.

| Catalytic Approach | Metal/System | Potential Transformation | Reference |

| C-H Arylation | Palladium (Pd) | Formation of C-C bonds at unactivated positions. | nih.gov |

| C-H Arylation | Nickel (Ni) | C(sp³)–H arylation with iodoarenes. | chemrxiv.org |

| Annulation Reactions | Rhodium (Rh) | Atroposelective synthesis of biaryls via C-H activation. | researchgate.net |

| Hydroaminoalkylation | Photoredox | Annulative approaches to form fused N-heterocycles. | nih.gov |

Expanding the Scope of Derivatization Reactions

The chemical structure of this compound offers multiple handles for derivatization. The primary amine at the 3-position and the bromo substituent at the 8-position are prime sites for chemical modification, alongside the quinoline ring itself. Future research should aim to expand the portfolio of derivatization reactions for this compound.

Amine Group Modification: The primary amine can be readily converted into a wide array of functional groups, including amides, sulfonamides, ureas, and carbamates. It can also serve as a nucleophile in various coupling reactions or as a directing group for further functionalization of the quinoline ring. researchgate.net

Cross-Coupling of the Bromo Group: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, alkynyl, and amino groups at the 8-position, creating a vast chemical space for exploration.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. mdpi.com Designing novel MCRs that incorporate this compound could rapidly generate libraries of structurally diverse and complex quinoline derivatives. mdpi.com

Pre-column Derivatization for Analysis: For analytical purposes, derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing its detectability in techniques like high-performance liquid chromatography (HPLC). google.com For instance, reacting the amine group with a reagent like Boc anhydride (B1165640) can facilitate analysis by introducing a UV-active group. google.com

Advanced Spectroscopic and Structural Characterization Methods for Reaction Monitoring

To optimize synthetic routes and fully understand the properties of newly synthesized derivatives, advanced characterization methods are essential. Future work should leverage modern analytical techniques for real-time reaction monitoring and detailed structural elucidation.

In-situ Reaction Monitoring: Techniques like Process Analytical Technology (PAT), which includes in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can provide real-time data on reactant consumption and product formation. This allows for precise control over reaction conditions and facilitates rapid optimization.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties (like IR and Raman spectra), elucidate reaction mechanisms, and understand the electronic structure and reactivity of this compound and its derivatives. researchgate.net This computational insight can guide experimental design and help interpret complex spectroscopic data. researchgate.net

Advanced Mass Spectrometry: Techniques such as high-resolution mass spectrometry (HRMS) are crucial for confirming the elemental composition of new compounds. Coupling mass spectrometry with chromatographic methods (LC-MS, GC-MS) is indispensable for identifying intermediates and byproducts in complex reaction mixtures.

X-ray Crystallography: For unambiguous structural determination of novel derivatives, single-crystal X-ray crystallography remains the gold standard. Obtaining crystal structures provides precise information on bond lengths, bond angles, and three-dimensional conformation, which is critical for structure-activity relationship (SAR) studies.

The table below outlines advanced characterization methods and their applications.

| Technique | Application | Information Gained | Reference |

| FT-IR/FT-Raman Spectroscopy | Vibrational analysis and functional group identification. | Detailed spectroscopic signatures and assignment of vibrations. | researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Computational modeling. | Prediction of electronic properties, reactivity, and spectroscopic data. | researchgate.net |

| High-Resolution Mass Spectrometry | Molecular formula determination. | Precise mass and elemental composition. | N/A |

| X-ray Crystallography | Single crystal structural analysis. | Unambiguous 3D structure, conformation, and stereochemistry. | N/A |

| In-situ Spectroscopy (PAT) | Real-time reaction monitoring. | Reaction kinetics, endpoint determination, and impurity profiling. | N/A |

By systematically exploring these research avenues, the scientific community can fully harness the synthetic potential of this compound, paving the way for the discovery of new molecules with valuable applications across science and technology.

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing 8-Bromoquinolin-3-amine dihydrochloride with high purity?

A1. The synthesis typically involves bromination of quinolin-3-amine derivatives at the 8-position, followed by dihydrochloride salt formation. Key steps include:

- Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) to target the 8-position of quinolin-3-amine. Reaction optimization (temperature, solvent polarity) is critical to minimize byproducts .

- Salt Formation : Treat the free base with HCl gas or concentrated HCl in anhydrous solvents (e.g., ethanol or dichloromethane) under inert atmosphere to form the dihydrochloride salt .

- Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization from ethanol/water mixtures improves purity (>97% by GC/HPLC) .

Q. Q2. What analytical techniques are most reliable for characterizing this compound?

A2. A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:

- UV-Vis Spectroscopy : Confirm aromatic π-π* transitions (quinoline backbone) at ~250–300 nm .

- HPLC/GC : Quantify purity using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC with flame ionization detection .

- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion peaks (expected m/z: 257.05 for C₉H₇BrN₂·2HCl) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and amine/ammonium resonances (δ 2.5–5.0 ppm) .

Q. Q3. What safety precautions are essential when handling this compound in the laboratory?

A3. While specific toxicity data for this compound is limited, structural analogs suggest the following precautions:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation/contact .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. No antidote is reported .

Advanced Research Questions

Q. Q4. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?

A4. Advanced optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) or transition metals (Pd/Cu) to enhance bromination regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility, while non-polar solvents (toluene) reduce side reactions .

- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps and adjust temperature/pH .

Q. Q5. What mechanistic insights explain the stability of this compound under different pH and temperature conditions?